molecular formula C3H7ClS B2537036 1-Chloroethyl methyl sulfide CAS No. 33025-66-0

1-Chloroethyl methyl sulfide

Cat. No.: B2537036
CAS No.: 33025-66-0
M. Wt: 110.6
InChI Key: XFVMALALJWFNST-UHFFFAOYSA-N
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Description

1-Chloroethyl methyl sulfide is an organosulfur compound with the molecular formula C3H7ClS It is structurally characterized by a chloroethyl group attached to a methyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyl methyl sulfide can be synthesized through the reaction of dimethyl sulfide with sulfuryl chloride. The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product: [ \text{CH}_3\text{SCH}_3 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SCH}_2\text{CH}_2\text{Cl} + \text{SO}_2 ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl methyl sulfide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation: The sulfide moiety can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to simpler sulfides using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 1-Hydroxyethyl methyl sulfide.

    Oxidation: 1-Chloroethyl methyl sulfoxide or 1-chloroethyl methyl sulfone.

    Reduction: Methyl sulfide.

Scientific Research Applications

1-Chloroethyl methyl sulfide has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, particularly its alkylating properties.

    Medicine: Investigated for its potential use in developing therapeutic agents, especially in cancer research due to its structural similarity to sulfur mustards.

    Industry: Employed in the synthesis of various chemical intermediates and as a precursor in the production of more complex organosulfur compounds.

Mechanism of Action

The mechanism of action of 1-chloroethyl methyl sulfide primarily involves its ability to act as an alkylating agent. The chloro group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the modification of DNA, proteins, and other cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

    2-Chloroethyl methyl sulfide: Similar structure but with the chloro group on the second carbon.

    Chloromethyl methyl sulfide: Contains a chloromethyl group instead of a chloroethyl group.

    2-Chloroethyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-Chloroethyl methyl sulfide is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. Its combination of a chloroethyl group and a methyl sulfide moiety makes it particularly useful in certain synthetic applications and research contexts.

Properties

IUPAC Name

1-chloro-1-methylsulfanylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClS/c1-3(4)5-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVMALALJWFNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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